Cas no 957511-98-7 (N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide)
N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide Chemical and Physical Properties
Names and Identifiers
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- N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide
- 1H-Pyrazole-1-propanamide, N-(3-acetylphenyl)-3,5-dimethyl-
- SR-01000918369
- AP-124/43383739
- F3238-0025
- Z278053564
- N-(3-acetylphenyl)-3-(3,5-dimethylpyrazol-1-yl)propanamide
- AKOS001546201
- 957511-98-7
- SR-01000918369-1
-
- Inchi: 1S/C16H19N3O2/c1-11-9-12(2)19(18-11)8-7-16(21)17-15-6-4-5-14(10-15)13(3)20/h4-6,9-10H,7-8H2,1-3H3,(H,17,21)
- InChI Key: NBOCNWXLNHAGRJ-UHFFFAOYSA-N
- SMILES: N1(CCC(NC2=CC=CC(C(C)=O)=C2)=O)C(C)=CC(C)=N1
Computed Properties
- Exact Mass: 285.147726857g/mol
- Monoisotopic Mass: 285.147726857g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 386
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 64Ų
Experimental Properties
- Density: 1.16±0.1 g/cm3(Predicted)
- Boiling Point: 518.0±50.0 °C(Predicted)
- pka: 14.12±0.70(Predicted)
N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3238-0025-2μmol |
N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide |
957511-98-7 | 90%+ | 2μl |
$85.5 | 2023-04-26 | |
| Life Chemicals | F3238-0025-1mg |
N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide |
957511-98-7 | 90%+ | 1mg |
$81.0 | 2023-04-26 | |
| Life Chemicals | F3238-0025-2mg |
N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide |
957511-98-7 | 90%+ | 2mg |
$88.5 | 2023-04-26 |
N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide
Introduction to N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide (CAS No. 957511-98-7)
N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, identified by its CAS number 957511-98-7, is a compound of significant interest in the field of chemical and biomedical research. This molecule has garnered attention due to its unique structural features and potential applications in various therapeutic areas. The presence of both acetyl and pyrazole functional groups makes it a versatile scaffold for drug discovery and development.
The compound's structure consists of a phenyl ring substituted with an acetyl group at the third position, linked to a propanamide moiety that further incorporates a 3,5-dimethyl-1H-pyrazole ring. This particular arrangement of functional groups suggests potential interactions with biological targets, making it a promising candidate for further investigation. The pyrazole ring, known for its bioactivity, is often employed in the design of pharmaceuticals due to its ability to modulate enzyme activity and receptor binding.
In recent years, there has been a growing interest in the development of novel compounds that can interact with biological systems in innovative ways. N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide fits into this category, as it combines elements that are known to enhance pharmacological activity. The acetyl group can participate in hydrogen bonding interactions, while the pyrazole ring offers multiple sites for binding to biological targets. This dual functionality makes the compound an attractive candidate for further exploration.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Pyrazole derivatives have been shown to exhibit neuroprotective properties, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease. Additionally, the phenyl ring and acetyl group may contribute to improved blood-brain barrier penetration, a crucial factor for effective central nervous system therapies. Current research is focused on understanding how these structural features influence biological activity and whether they can be leveraged to develop new treatments.
The synthesis of N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide presents an interesting challenge due to the complexity of its structure. However, advances in synthetic chemistry have made it possible to construct such molecules with increasing precision. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations have been instrumental in achieving high yields and purity levels. These methods not only facilitate the preparation of the compound but also allow for modifications that can enhance its pharmacological properties.
In addition to its potential therapeutic applications, N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide may also find utility in agricultural science. Pyrazole derivatives have been used as herbicides and fungicides due to their ability to inhibit key enzymes involved in plant growth and pathogen metabolism. The structural features of this compound could make it an effective candidate for developing new agrochemicals that are more environmentally friendly and sustainable.
The investigation of N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is ongoing, with researchers exploring various aspects of its behavior in biological systems. In vitro studies have begun to reveal how the compound interacts with different enzymes and receptors, providing insights into its potential mechanisms of action. These studies are crucial for understanding whether the compound can be developed into a lead molecule for drug discovery or if further modifications are needed.
The future directions for research on this compound are multifaceted. One area of focus is the optimization of its pharmacokinetic properties, including solubility, stability, and metabolic clearance rates. By improving these characteristics, researchers hope to enhance the compound's bioavailability and therapeutic efficacy. Another avenue being explored is the development of analogues that retain or improve upon the bioactivity of N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, but with additional functional groups that can provide new therapeutic benefits.
In conclusion, N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide (CAS No. 957511-98-7) is a compound with significant potential in both pharmaceutical and agricultural applications. Its unique structural features make it an attractive candidate for further investigation, particularly in the treatment of neurological disorders and as a precursor for developing new agrochemicals. As research continues to uncover more about its properties and potential uses, this compound is likely to play an important role in future advancements in chemical and biomedical science.
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